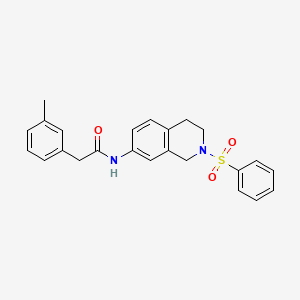

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

説明

特性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-6-5-7-19(14-18)15-24(27)25-22-11-10-20-12-13-26(17-21(20)16-22)30(28,29)23-8-3-2-4-9-23/h2-11,14,16H,12-13,15,17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJYJFYKFBOERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS Number: 954639-21-5) is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 442.5 g/mol. Its structural features include a tetrahydroisoquinoline core, which is known for various biological activities, and a phenylsulfonyl group that enhances its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O3S |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 954639-21-5 |

| Chemical Structure | Chemical Structure |

The biological activity of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the tetrahydroisoquinoline moiety may modulate receptor activity. These interactions can lead to various biological effects depending on the specific target and pathway involved.

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives can inhibit neuronal voltage-sensitive sodium channels, which are crucial in the modulation of seizure activity. In vivo studies demonstrated that these compounds could significantly reduce seizure frequency in animal models when tested against maximal electroshock (MES) and pentylenetetrazole-induced seizures.

Anticancer Potential

There is growing evidence supporting the anticancer potential of sulfonamide derivatives. Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide have been evaluated for their ability to inhibit various cancer cell lines. For example, some studies have reported moderate to high potency against RET kinase activity, which is implicated in several cancers.

Case Studies

-

Anticonvulsant Screening : In a study assessing various anilide derivatives for anticonvulsant activity, it was found that certain structural modifications led to enhanced efficacy in reducing seizure activity in rodent models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the anilide moiety for optimal activity.

Compound Dose (mg/kg) MES Protection (%) N-(3-chlorophenyl)-2-methylacetamide 100 75 N-(3-trifluoromethylphenyl)-2-methylacetamide 300 85 -

Anticancer Activity : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One notable derivative demonstrated significant inhibition of cell proliferation in RET-positive cancer cells.

Compound IC50 (µM) Cancer Cell Line Sulfonamide Derivative A 10 HeLa Sulfonamide Derivative B 15 MCF-7

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Findings

Sulfonyl Group Variations :

- The phenylsulfonyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to the ethylsulfonyl analog (). This difference may influence receptor binding selectivity, as bulkier groups often enhance affinity for hydrophobic pockets in proteins .

- Methanesulfonamides (e.g., compound in ) exhibit simpler synthesis but lower lipophilicity compared to aryl-sulfonyl derivatives .

Acetamide Substituents: The m-tolyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, dimethoxyphenyl-substituted analogs () show enhanced polarity due to methoxy groups, which may reduce blood-brain barrier penetration . Chloroacetamides () are primarily pesticidal and lack the tetrahydroisoquinoline core, limiting direct pharmacological comparability .

Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation of a tetrahydroisoquinoline precursor, analogous to methods in (e.g., benzenesulfonate ester formation at 67% yield) . Derivatives with piperidine-ethoxy side chains () require multi-step functionalization, resulting in lower yields (24%) compared to simpler acetamides .

Spectral Characterization :

- ¹H NMR data for related compounds (e.g., δ 2.95 ppm for SO₂CH₃ in ) confirm successful sulfonamide formation. The absence of spectral data for the target compound suggests further characterization is needed .

Table 2: Functional Group Impact on Properties

Critical Analysis of Contradictions and Limitations

- Evidence Gaps : Direct biological activity data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, limiting functional comparisons.

- Structural Divergence: Compounds in (pesticides) share the acetamide group but lack the tetrahydroisoquinoline core, reducing their relevance to pharmacological applications .

- Synthetic Yields : High-yield routes (e.g., 82–94% in ) suggest optimizations for scaling, but the target compound’s synthesis remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。